5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide
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Overview
Description
5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with appropriate amines and carboxylic acids under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The nitro groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-2-thiophenecarboxaldehyde
- 2-nitrothiophene
- 5-nitro-isoindole-1,3-dione
Uniqueness
5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide is unique due to its complex structure and the presence of multiple nitro groups, which enhance its reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications and higher efficacy in certain chemical and biological processes .
Properties
IUPAC Name |
5-nitro-N-[4-[[4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O6S2/c28-22(18-9-11-20(34-18)26(30)31)24-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)25-23(29)19-10-12-21(35-19)27(32)33/h1-12H,13H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPFJUYYOHISKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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